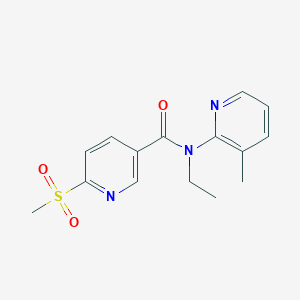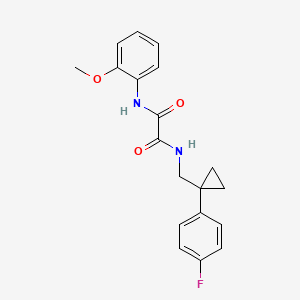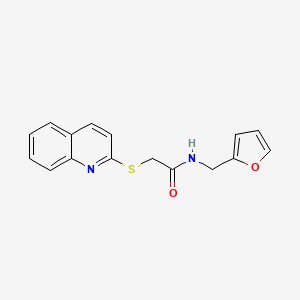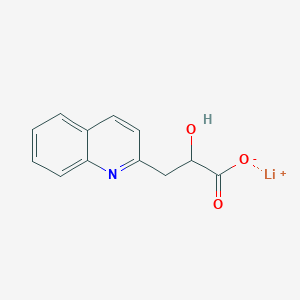
N-Ethyl-N-(3-methylpyridin-2-yl)-6-methylsulfonylpyridine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Ethyl-N-(3-methylpyridin-2-yl)-6-methylsulfonylpyridine-3-carboxamide (also known as SMT 19969) is a small molecule inhibitor that has been developed as a potential therapeutic agent for various diseases. The compound has shown promising results in pre-clinical studies, and its mechanism of action and biochemical effects have been extensively studied.
作用机制
SMT 19969 is a selective inhibitor of the enzyme lysyl oxidase-like 2 (LOXL2). LOXL2 is involved in the cross-linking of collagen and elastin fibers, which are important components of the extracellular matrix. Overexpression of LOXL2 has been associated with various diseases, including fibrosis and cancer. SMT 19969 inhibits the activity of LOXL2, leading to a reduction in collagen cross-linking and a decrease in fibrosis and tumor growth.
Biochemical and Physiological Effects
SMT 19969 has been shown to have several biochemical and physiological effects. In pre-clinical studies, SMT 19969 has been shown to reduce collagen cross-linking, decrease fibrosis, and inhibit tumor growth. In addition, SMT 19969 has been shown to have anti-inflammatory effects, as it reduces the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha.
实验室实验的优点和局限性
SMT 19969 has several advantages for lab experiments. The compound is stable and can be easily synthesized in large quantities. In addition, SMT 19969 has been extensively studied, and its mechanism of action and biochemical effects are well understood. However, there are also some limitations to using SMT 19969 in lab experiments. The compound is relatively expensive, which may limit its use in some studies. In addition, SMT 19969 has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
未来方向
There are several future directions for research on SMT 19969. One potential direction is to study the compound's efficacy in clinical trials for the treatment of fibrosis and cancer. Another direction is to investigate the potential use of SMT 19969 in combination with other therapies, such as chemotherapy or immunotherapy. In addition, further studies are needed to fully understand the mechanism of action of SMT 19969 and its potential side effects.
合成方法
SMT 19969 is a complex molecule that requires a multi-step synthesis process. The synthesis method involves the reaction of 3-methylpyridine-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with ethylamine to form the N-ethyl derivative. The N-ethyl derivative is further reacted with 6-methylsulfonylpyridine-3-carboxylic acid to form the final product, SMT 19969.
科学研究应用
SMT 19969 has been extensively studied for its potential therapeutic applications. The compound has been shown to have anti-inflammatory and anti-fibrotic effects, making it a potential candidate for the treatment of various diseases such as idiopathic pulmonary fibrosis, chronic obstructive pulmonary disease, and liver fibrosis. In addition, SMT 19969 has been studied for its potential use in cancer therapy, as it has been shown to inhibit tumor growth in pre-clinical studies.
属性
IUPAC Name |
N-ethyl-N-(3-methylpyridin-2-yl)-6-methylsulfonylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S/c1-4-18(14-11(2)6-5-9-16-14)15(19)12-7-8-13(17-10-12)22(3,20)21/h5-10H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQELQVUFLISPGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=C(C=CC=N1)C)C(=O)C2=CN=C(C=C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Ethyl-N-(3-methylpyridin-2-yl)-6-methylsulfonylpyridine-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![7-Chloro-2-(3-morpholinopropyl)-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B3019372.png)
![2,5-difluoro-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide](/img/structure/B3019374.png)

![7-(3-methoxyphenyl)-3-[(3-methylbenzyl)thio][1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B3019378.png)



![4-acetyl-N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B3019385.png)

![N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-5-phenylisoxazole-3-carboxamide](/img/structure/B3019388.png)
